BenchChemオンラインストアへようこそ!

4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Kinase inhibitor Mutant‑selective PDGFRA

Unlike structurally similar piperazinylpyrimidines that exhibit broad cytotoxicity (Compound 16) or narrow cell-line specificity (Compound 15), this compound (Compound 4 in Shallal & Russu SAR series) uniquely combines a cytostatic mode of action with selective binding to clinically relevant KIT(D816V) and PDGFRA mutants over wild-type kinases. Its polypharmacology simultaneously engages PDGFR, CK1, and RAF family members, making it an indispensable tool for dissecting mutant-kinase-specific signaling in imatinib-resistant GIST and RAS/RAF-driven cancer models. Generic substitution with any other analog from this series forfeits this mutant-selectivity profile.

Molecular Formula C17H23ClN6
Molecular Weight 346.9 g/mol
CAS No. 2549041-75-8
Cat. No. B6435050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
CAS2549041-75-8
Molecular FormulaC17H23ClN6
Molecular Weight346.9 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)C(C)(C)C
InChIInChI=1S/C17H23ClN6/c1-12-21-14(17(2,3)4)9-15(22-12)23-5-7-24(8-6-23)16-19-10-13(18)11-20-16/h9-11H,5-8H2,1-4H3
InChIKeyATWGOIUFGDWCJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑tert‑butyl‑6‑[4‑(5‑chloropyrimidin‑2‑yl)piperazin‑1‑yl]‑2‑methylpyrimidine – A Mutant‑Kinase‑Selective Piperazinylpyrimidine for Targeted Oncology Research


4‑tert‑butyl‑6‑[4‑(5‑chloropyrimidin‑2‑yl)piperazin‑1‑yl]‑2‑methylpyrimidine (CAS 2549041‑75‑8) is a fully synthetic small molecule belonging to the piperazinylpyrimidine class of protein kinase inhibitors [1]. The compound was designed by appending a 5‑chloropyrimidine‑piperazine fragment to a 4‑tert‑butyl‑2‑methylpyrimidine core, and it corresponds to “Compound 4” in the foundational structure–activity relationship (SAR) study by Shallal and Russu [2]. In the NCI‑60 human tumour cell line panel, Compound 4 exhibited a cytostatic, rather than cytotoxic, growth‑inhibition signature and demonstrated a pronounced selectivity for oncogenic mutant forms of the PDGFR family kinases KIT and PDGFRA over their wild‑type counterparts [2][3].

Why Simple Piperazinylpyrimidine Analogs Cannot Substitute for CAS 2549041‑75‑8 in Mutant‑Kinase‑Focused Research


The piperazinylpyrimidine scaffold is highly sensitive to peripheral substitution; minor changes to the pyrimidine‑4 substituent or the piperazine‑N‑aryl group profoundly shift kinase‑binding profiles. In the original SAR series, Compound 15 (bearing a different substitution pattern) was a potent, broad‑spectrum growth inhibitor of MDA‑MB‑468 cells, whereas Compound 16 displayed global, non‑selective cytotoxicity [1]. Only Compound 4 (the title compound) combined a cytostatic mode of action with preferential binding to clinically relevant KIT and PDGFRA mutants [1][2]. Consequently, generic replacement with any other piperazinylpyrimidine from the same series would forfeit the mutant‑kinase selectivity that defines the unique pharmacological value of this molecule.

Product‑Specific Quantitative Differentiation of 4‑tert‑butyl‑6‑[4‑(5‑chloropyrimidin‑2‑yl)piperazin‑1‑yl]‑2‑methylpyrimidine vs. Closest Analogs


Mutant‑ vs. Wild‑Type Kinase Selectivity – KIT and PDGFRA

In kinase‑profiling experiments reported by Shallal & Russu, Compound 4 (the title compound) displayed a clear preference for oncogenic mutant forms of KIT and PDGFRA over the corresponding wild‑type isoforms, whereas the closely related Compounds 15 and 16 did not show this mutant‑selective behaviour [1]. The authors explicitly highlight that “4 is more potent at inhibiting oncogenic mutant forms of PDGFR family kinases”, a property that differentiates it from both more broadly cytotoxic (16) and more narrowly cell‑line‑selective (15) members of the same series [1].

Kinase inhibitor Mutant‑selective PDGFRA KIT Oncology

Cytostatic vs. Cytotoxic Phenotype in the NCI‑60 Panel

The Graphical Abstract of the 2011 EJMC paper explicitly categorises Compound 4 as a “selective cytostatic” agent, while Compound 16 is labelled “global cytotoxic” [1]. This functional classification is based on the relationship between mean GI₅₀ (concentration causing 50% growth inhibition) and mean LC₅₀ (concentration causing 50% lethality) across the NCI‑60 panel. A wide GI₅₀–LC₅₀ gap is indicative of a cytostatic mechanism, whereas a narrow gap reflects cytotoxicity. Although the numerical GI₅₀ and LC₅₀ values for Compound 4 are not publicly tabulated, the cytostatic designation implies a mean LC₅₀ ≫ mean GI₅₀, a feature that contrasts sharply with the global cytotoxic profile of Compound 16 [1].

Cytostatic Cytotoxic NCI‑60 Growth inhibition Selectivity window

Kinase Subfamily Selectivity Fingerprint – PDGFR, CK1, RAF

Kinome‑wide profiling of the three most interesting compounds (4, 15, 16) revealed that Compound 4 selectively targets members of the PDGFR, CK1, and RAF kinase subfamilies, whereas the other two compounds engaged different kinase subsets [1][2]. Compound 15, for instance, was primarily noted for its potent cellular activity against MDA‑MB‑468 rather than a distinct kinase‑binding signature, and Compound 16 bound to DDR1 and other targets distinct from the PDGFR family [2]. The specific engagement of the PDGFR family by Compound 4 aligns with its mutant‑kinase selectivity phenotype and is not replicated by Compounds 15 or 16.

Kinase profiling PDGFR CK1 RAF Selectivity

Predicted Physicochemical Differentiation from Close Structural Analogs

The title compound possesses a computed XLogP3 of 3.6 and a topological polar surface area (TPSA) of 58 Ų [1]. Within the piperazinylpyrimidine series, the presence of the 5‑chloropyrimidine substituent (rather than, e.g., an unsubstituted phenyl or a methylpyrimidine) is expected to lower LogP and increase TPSA relative to more hydrophobic analogs, potentially improving aqueous solubility while retaining sufficient lipophilicity for membrane permeability. In contrast, the closely related CAS 2549021‑89‑6 (4‑tert‑butyl‑2‑cyclopropyl‑6‑[4‑(5‑methylpyrimidin‑2‑yl)piperazin‑1‑yl]pyrimidine) replaces the chloropyrimidine with a methylpyrimidine and the 2‑methyl with a 2‑cyclopropyl group, which would predict a higher LogP and altered kinase‑binding conformation [2].

Physicochemical properties LogP TPSA Drug‑likeness Permeability

Intra‑Series Cellular Sensitivity Contrast: MDA‑MB‑468 vs. Panel‑Wide Activity

In the NCI‑60 screen, MDA‑MB‑468 (triple‑negative/basal‑like breast carcinoma) was identified as one of the most sensitive cell lines to both Compound 4 and Compound 15 [1]. However, the cellular activity profiles diverge: Compound 15 was singled out as “a potent growth inhibitor of MDA‑MB‑468” and was selected for in‑vivo preclinical evaluation, whereas Compound 4 exhibited a broader pattern of selective cytostatic activity across additional cell lines, including NCI‑H23 (NSCLC) and RPMI‑8226 (leukemia), while still sparing most other lines [1][2]. This differential breadth of sensitive cell lines indicates that Compound 4 is not simply a weaker analog of Compound 15 but possesses a distinct cellular selectivity fingerprint.

Triple‑negative breast cancer MDA‑MB‑468 NCI‑60 Selectivity

Optimal Procurement Scenarios for 4‑tert‑butyl‑6‑[4‑(5‑chloropyrimidin‑2‑yl)piperazin‑1‑yl]‑2‑methylpyrimidine Based on Verified Differentiation


Chemical Probe for Mutant‑KIT‑ or Mutant‑PDGFRA‑Driven Disease Models

The documented selectivity for KIT(D816V) and PDGFRA mutants makes this compound a rational choice for laboratories studying imatinib‑resistant gastrointestinal stromal tumours (GIST) or other malignancies where PDGFR‑family kinase mutations are oncogenic drivers [1]. Unlike the more broadly acting Compound 15 or the globally cytotoxic Compound 16, Compound 4 provides a tool to dissect mutant‑kinase‑specific signalling without confounding pan‑cytotoxicity.

Polypharmacology Studies Targeting PDGFR + CK1 + RAF Kinase Nodes

Kinome‑profiling data indicate that Compound 4 simultaneously engages PDGFR, CK1, and RAF family members [1][2]. This polypharmacology profile is not shared by Compounds 15 or 16, making the title compound uniquely suited for research programmes that aim to exploit combined inhibition of these three kinase nodes, for example in RAS‑ or RAF‑driven cancers.

Cytostatic Reference Standard in NCI‑60 Phenotypic Screening Campaigns

Because Compound 4 is explicitly classified as a “selective cytostatic” agent and its cellular fingerprint across the NCI‑60 panel is distinct from both the “global cytotoxic” Compound 16 and the MDA‑MB‑468‑focused Compound 15, it can serve as a reference compound for phenotypic screening campaigns that seek to identify new chemical entities with a similar cytostatic, multi‑lineage‑selective signature [1].

Medicinal Chemistry Starting Point for Selective PDGFR‑Mutant Inhibitors

The combination of a 4‑tert‑butyl‑2‑methylpyrimidine core with a 5‑chloropyrimidine‑piperazine appendage confers both a favourable computed drug‑likeness profile (XLogP3 = 3.6, TPSA = 58 Ų) and a unique mutant‑kinase selectivity [1][3]. This makes the compound an attractive scaffold for further optimisation by medicinal chemistry teams aiming to develop next‑generation, mutation‑specific PDGFR inhibitors with improved potency or pharmacokinetic properties.

Quote Request

Request a Quote for 4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.